molecular formula C21H20ClN3O3S B11378391 5-chloro-N-(2,4-dimethylphenyl)-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide

5-chloro-N-(2,4-dimethylphenyl)-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide

Cat. No.: B11378391
M. Wt: 429.9 g/mol
InChI Key: OTSPPFSHSKWZNS-UHFFFAOYSA-N
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Description

5-CHLORO-N-(2,4-DIMETHYLPHENYL)-2-[(4-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-N-(2,4-DIMETHYLPHENYL)-2-[(4-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chloro group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the methanesulfonyl group: This step might involve the reaction of the pyrimidine derivative with methanesulfonyl chloride in the presence of a base.

    Coupling with the aromatic amine: The final step could involve coupling the intermediate with 2,4-dimethylphenylamine under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This might include the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, especially at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions could target the nitro groups (if present) or other reducible functionalities.

    Substitution: The chloro group in the pyrimidine ring can be a site for nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could produce a variety of functionalized pyrimidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes, receptors, or nucleic acids, leading to inhibition or activation of specific biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2,4-dimethylpyrimidine: A simpler pyrimidine derivative with similar structural features.

    N-(2,4-Dimethylphenyl)-2-pyrimidinecarboxamide: Another related compound with potential biological activities.

Uniqueness

The uniqueness of 5-CHLORO-N-(2,4-DIMETHYLPHENYL)-2-[(4-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which might confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C21H20ClN3O3S

Molecular Weight

429.9 g/mol

IUPAC Name

5-chloro-N-(2,4-dimethylphenyl)-2-[(4-methylphenyl)methylsulfonyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C21H20ClN3O3S/c1-13-4-7-16(8-5-13)12-29(27,28)21-23-11-17(22)19(25-21)20(26)24-18-9-6-14(2)10-15(18)3/h4-11H,12H2,1-3H3,(H,24,26)

InChI Key

OTSPPFSHSKWZNS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)C2=NC=C(C(=N2)C(=O)NC3=C(C=C(C=C3)C)C)Cl

Origin of Product

United States

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